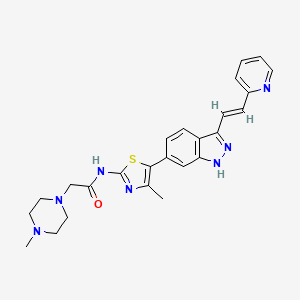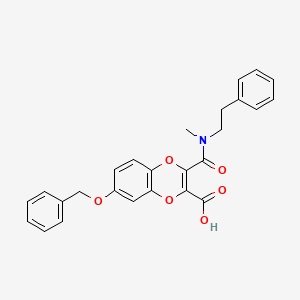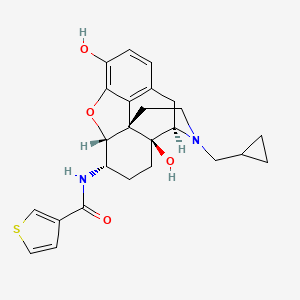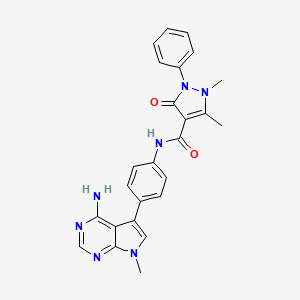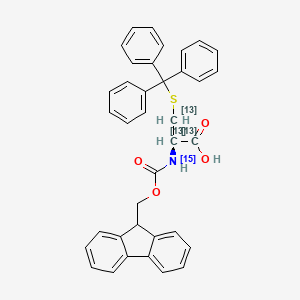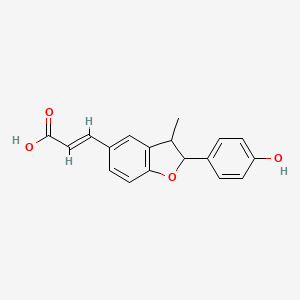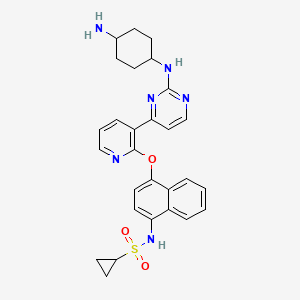
IRE1|A kinase-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRE1|A kinase-IN-5 is a small molecule inhibitor that targets the inositol-requiring enzyme 1 (IRE1) pathway. IRE1 is a serine/threonine-protein kinase/endoribonuclease that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum (ER). This compound is of significant interest due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling: The final step often involves coupling the core structure with specific side chains or functional groups to achieve the desired biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Batch Processing: Traditional method involving sequential addition of reagents and purification of intermediates.
Flow Chemistry: Continuous flow processes to improve reaction efficiency and scalability.
Green Chemistry: Use of environmentally friendly solvents and reagents to reduce the ecological footprint of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
IRE1|A kinase-IN-5 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
IRE1|A kinase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the IRE1 pathway and its role in cellular stress responses.
Biology: Investigated for its effects on cell viability, apoptosis, and protein folding in various cell types.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
Mécanisme D'action
IRE1|A kinase-IN-5 exerts its effects by inhibiting the kinase and endoribonuclease activities of IRE1. This inhibition disrupts the IRE1-mediated signaling pathways, including:
Comparaison Avec Des Composés Similaires
IRE1|A kinase-IN-5 can be compared with other IRE1 inhibitors and related compounds, such as:
IRE1|A kinase-IN-1: Another IRE1 inhibitor with a different chemical structure but similar mechanism of action.
PERK Inhibitors: Target another branch of the UPR pathway, providing a different approach to modulating ER stress responses.
ATF6 Inhibitors: Target the third branch of the UPR pathway, offering yet another strategy for therapeutic intervention
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to modulate the IRE1 pathway makes it a valuable tool for studying cellular stress responses and developing new treatments for various diseases.
Propriétés
Formule moléculaire |
C28H30N6O3S |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
N-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C28H30N6O3S/c29-18-7-9-19(10-8-18)32-28-31-17-15-24(33-28)23-6-3-16-30-27(23)37-26-14-13-25(21-4-1-2-5-22(21)26)34-38(35,36)20-11-12-20/h1-6,13-20,34H,7-12,29H2,(H,31,32,33) |
Clé InChI |
YCLWKEPBSLVNJW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)C6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


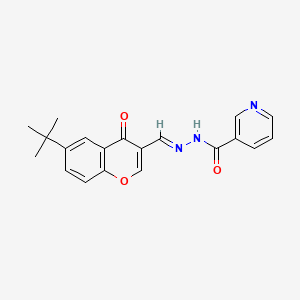
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
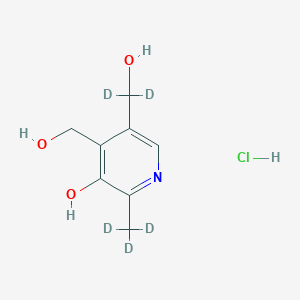
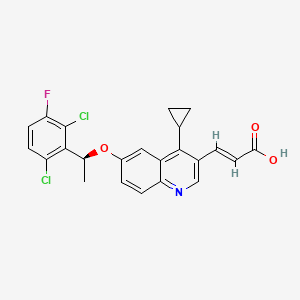
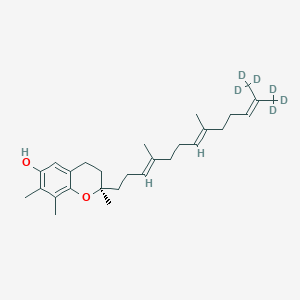


![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
